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molecular formula C15H10N2O B8473519 2-Pyridin-3-ylquinoline-3-carbaldehyde

2-Pyridin-3-ylquinoline-3-carbaldehyde

Cat. No. B8473519
M. Wt: 234.25 g/mol
InChI Key: WMHBAZXQUNCUOP-UHFFFAOYSA-N
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Patent
US09029392B2

Procedure details

A mixture of 2-chloroquinoline-3-carbaldehyde (5.0 g, 26.1 mmol), Na2CO3 (4.15 g, 39.1 mmol) and diethyl(3-pyridyl)borane (4.22 g, 28.7 mmol) in DME (100 mL) and water (30 mL) was degassed by bubbling nitrogen gas through it for 5 minutes. Tetrakis-(triphenylphosphine)palladium(0) (0.30 g, 0.261 mmol) was added and the mixture was heated at 90° C. for 5 h. The mixture was allowed to cool to room temperature. The resultant precipitate was filtered off and washed with water (5×50 mL) and diethyl ether (5×50 mL) to give the title compound (4.3 g, 70%) as a pale green solid. LCMS (ES+) 235 (M+H)+, RT 1.53 minutes.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([O-])([O-])=O.[Na+].[Na+].C(B(CC)[C:23]1[CH:24]=[N:25][CH:26]=[CH:27][CH:28]=1)C>COCCOC.O>[N:25]1[CH:26]=[CH:27][CH:28]=[C:23]([C:2]2[C:11]([CH:12]=[O:13])=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C=O
Name
Quantity
4.15 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4.22 g
Type
reactant
Smiles
C(C)B(C=1C=NC=CC1)CC
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling nitrogen gas through it for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered off
WASH
Type
WASH
Details
washed with water (5×50 mL) and diethyl ether (5×50 mL)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NC2=CC=CC=C2C=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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